1H-1,2,4-Triazole, 1-(2-propenyl)-
Overview
Description
1H-1,2,4-Triazole, 1-(2-propenyl)- is a heterocyclic compound that features a triazole ring substituted with a propenyl group. This compound is part of the broader class of triazoles, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole, 1-(2-propenyl)- can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of thiosemicarbazide with formic acid followed by cyclization can yield 1,2,4-triazole derivatives . Another method involves the use of microwave irradiation to facilitate the cycloaddition reactions of cumulenes with nitrile precursors .
Industrial Production Methods: Industrial production of 1H-1,2,4-Triazole, 1-(2-propenyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,4-Triazole, 1-(2-propenyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride.
Substitution: Halogenated aromatics, alkyl halides.
Major Products: The major products formed from these reactions include oxidized triazole derivatives, reduced triazole compounds, and various substituted triazole derivatives.
Scientific Research Applications
1H-1,2,4-Triazole, 1-(2-propenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 1-(2-propenyl)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, triazole derivatives can inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes, leading to antifungal activity . The compound can also interact with enzymes and receptors, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
1H-1,2,4-Triazole: The parent compound without the propenyl substitution.
1H-1,2,3-Triazole: An isomer with a different arrangement of nitrogen atoms in the ring.
Imidazole: A structurally similar compound with two nitrogen atoms in a five-membered ring.
Uniqueness: 1H-1,2,4-Triazole, 1-(2-propenyl)- is unique due to the presence of the propenyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its ability to interact with specific molecular targets, making it a valuable compound in various applications.
Properties
IUPAC Name |
1-prop-2-enyl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-2-3-8-5-6-4-7-8/h2,4-5H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADAMWWRAKRHRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=NC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341359 | |
Record name | 1H-1,2,4-Triazole, 1-(2-propenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63935-98-8 | |
Record name | 1H-1,2,4-Triazole, 1-(2-propenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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